BEPP monohydrochloride

Vue d'ensemble

Description

Synthesis Analysis

Paper details the synthesis of a compound known as BEHP-PCPP, which is a polymeric material with stabilized blue emission. The synthesis involves the use of alkoxyphenyl-substituted monomers, which are purified through recrystallization to remove impurities. This process is crucial for achieving stable blue emission in the resulting polymer. Although this is not directly related to BEPP monohydrochloride, the synthesis process of purifying monomers could be relevant for the synthesis of high-purity BEPP monohydrochloride.

Molecular Structure Analysis

In paper , a donor-acceptor complex of beryllium is synthesized and characterized. The complex, [BeCl2(Ph2PCH2PPh2)2], is analyzed using X-ray diffraction, IR spectroscopy, and DFT calculations, revealing a distorted tetrahedral molecular structure with specific bond lengths. While this complex does not contain the same functional groups as BEPP monohydrochloride, the methods used for structural analysis could be applied to determine the molecular structure of BEPP monohydrochloride.

Chemical Reactions Analysis

The papers provided do not contain specific information on chemical reactions involving BEPP monohydrochloride. However, the synthesis of related compounds, such as the polymeric materials in paper and the beryllium complex in paper , involves chemical reactions that could be analogous to those that BEPP monohydrochloride might undergo. For example, the nucleophilic substitution reaction mentioned in paper for synthesizing a diamine monomer could be a type of reaction that BEPP monohydrochloride might participate in, depending on its functional groups.

Physical and Chemical Properties Analysis

Paper discusses the physical properties of BEHP-PCPP, such as its thermal stability and emission spectra. The polymer shows stable blue emission, which does not change even after annealing at high temperatures. This information could be extrapolated to suggest that BEPP monohydrochloride might also exhibit stable optical properties under certain conditions. Paper describes the synthesis of a polyimide with a high glass transition temperature and significant elongation at break, indicating good thermal and mechanical properties. These properties are important when considering the potential applications of BEPP monohydrochloride in materials science.

Applications De Recherche Scientifique

Electroluminescent Properties

BEPP monohydrochloride exhibits significant electroluminescent properties. In a study examining the photoluminescent and electroluminescent properties of films that include BePP 2, a variant of BEPP, the films displayed notable energy transfer properties under both optical and electrical excitation. These findings suggest potential applications of BEPP monohydrochloride in the development of electroluminescent devices (Li et al., 2001).

Enzymatic Purification Applications

BEPP, in the context of a Basic Enzymatic Purification Protocol (BEPP), has been utilized for the purification of microplastics in environmental samples. This protocol, employing technical grade enzymes, demonstrates the role of BEPP in environmental science, particularly in the purification processes for reliable spectroscopic analysis of microplastics (Löder et al., 2017).

Biological Imaging

In biological imaging, a Boersch electrostatic phase plate (BEPP) used in a transmission electron microscope (TEM) system can enhance phase contrast for biological samples. This application of BEPP in microscopy illustrates its significance in improving imaging techniques for biological research, aiding in clearer visualization of biological specimens (Shiue et al., 2009).

Cancer Research

In the field of cancer research, a compound identified as BEPP has been studied for its role in inducing apoptosis in cancer cells via the PKR signaling pathway. This compound shows potential as an anticancer agent, highlighting another crucial research application of BEPP in medical science (Hu et al., 2009).

Safety And Hazards

Propriétés

IUPAC Name |

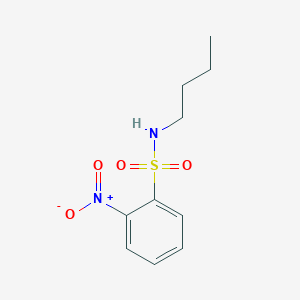

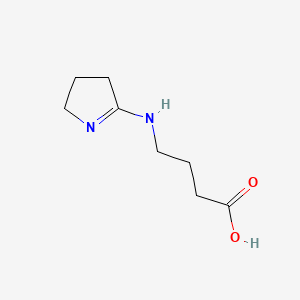

1-(3-benzyl-2-iminobenzimidazol-1-yl)-3-phenoxypropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2.ClH/c24-23-25(15-18-9-3-1-4-10-18)21-13-7-8-14-22(21)26(23)16-19(27)17-28-20-11-5-2-6-12-20;/h1-14,19,24,27H,15-17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMXJFUGIDGZQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)CC(COC4=CC=CC=C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60386296 | |

| Record name | SMR000035350 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BEPP monohydrochloride | |

CAS RN |

455311-98-5 | |

| Record name | SMR000035350 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B1272686.png)